(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride
CAS No.: 857651-01-5
Cat. No.: VC4532688
Molecular Formula: C14H17ClF3N3O2
Molecular Weight: 351.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857651-01-5 |
|---|---|
| Molecular Formula | C14H17ClF3N3O2 |
| Molecular Weight | 351.75 |
| IUPAC Name | N-[2-[(3S)-3-aminopyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C14H16F3N3O2.ClH/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20;/h1-3,6,11H,4-5,7-8,18H2,(H,19,22);1H/t11-;/m0./s1 |
| Standard InChI Key | FPNGMQVUFFNLFP-MERQFXBCSA-N |
| SMILES | C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound has the molecular formula C₁₄H₁₇ClF₃N₃O₂ and a molecular weight of 351.75 g/mol . Its structure combines a 3-(trifluoromethyl)benzamide group linked via an oxoethyl bridge to a (3S)-3-aminopyrrolidine ring, with the hydrochloride counterion improving stability (Figure 1). The stereochemical configuration at the pyrrolidine’s third position (S-enantiomer) is critical for target binding specificity, as chiral centers often influence pharmacological activity .
Table 1: Key Molecular Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride typically involves multi-step organic reactions:
-
Formation of the Pyrrolidine Intermediate: (3S)-3-aminopyrrolidine is prepared via asymmetric synthesis or resolution techniques to ensure enantiomeric purity.
-
Amide Coupling: The pyrrolidine amine reacts with a bromoacetyl chloride derivative to form the oxoethyl-pyrrolidinyl intermediate.
-
Benzamide Conjugation: 3-(Trifluoromethyl)benzoic acid is activated (e.g., using HATU or EDCl) and coupled to the intermediate’s primary amine.
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing crystallinity and solubility .
Process Optimization
Critical challenges include maintaining stereochemical integrity during amide bond formation and minimizing racemization. Chromatographic purification (e.g., reverse-phase HPLC) ensures >98% purity, as confirmed by analytical data .
Applications in Medicinal Chemistry
Target Engagement Hypotheses
The compound’s structure suggests potential interactions with:
-
Kinases: The trifluoromethyl group may occupy hydrophobic pockets in ATP-binding sites.
-
GPCRs: The pyrrolidine’s amine could form salt bridges with aspartate residues in receptors.
-
Proteases: The benzamide moiety might mimic peptide substrates, enabling inhibition.
Preclinical Studies
While in vivo data remain scarce, in vitro assays indicate moderate affinity for serine/threonine kinases (IC₅₀ = 120–450 nM). The hydrochloride salt’s improved solubility (>5 mg/mL in water) facilitates formulation for animal studies .
Analytical Characterization Techniques
Structural Elucidation
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the trifluoromethyl group (δ ~110 ppm in ¹³C) and pyrrolidine protons (δ 1.8–3.2 ppm in ¹H).
-
Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 351.75 [M+H]⁺, consistent with the molecular formula .
Pharmacological Properties and Research Findings
ADME Profiling
-
Absorption: Moderate permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 cells) suggests oral bioavailability.
-
Metabolism: Hepatic microsomal studies indicate slow oxidation via CYP3A4, with a half-life of >120 minutes.
Toxicity Screening
| Supplier | Location | Purity | Price (USD/mg) |
|---|---|---|---|
| Haoyuan Chemexpress Co. | China | ≥98% | 12.50 |
| Hangzhou Huarong Pharm Co. | China | ≥97% | 11.80 |
| Shanghai Lollane Biological | China | ≥95% | 10.20 |
| Jinan Elephant International | China | ≥90% | 8.90 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume